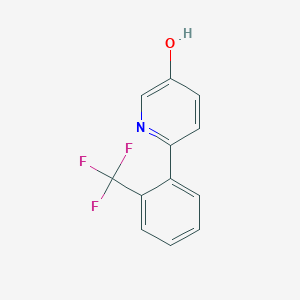
6-Amino-3-(3-trifluoromethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-trifluoromethylphenyl)picolinic acid (6-ATP) is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound with a molecular formula of C10H7F3NO2, and is commonly used as a building block for the synthesis of other compounds. 6-ATP is also known as 3-trifluoromethyl-6-amino-2-pyridinol and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
The mechanism of action of 6-ATP is not fully understood. However, it is believed to be involved in the activation of a variety of enzymes, such as cytochrome P450, and may be involved in the regulation of gene expression. In addition, 6-ATP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects
6-ATP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the regulation of inflammation. In addition, 6-ATP has been shown to activate certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
6-ATP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 6-ATP in experiments. It is not soluble in water, and therefore must be used in an organic solvent. In addition, it is not very soluble in organic solvents, and therefore must be used in relatively small amounts.
将来の方向性
The potential applications of 6-ATP are numerous and varied. Further research is needed to explore the potential of this compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research is needed to determine the mechanism of action of 6-ATP and to explore its potential as a therapeutic agent or drug. Furthermore, further research is needed to explore the potential of 6-ATP as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in the synthesis of various compounds. Finally, further research is needed to explore the potential of 6-ATP as a tool for the study of gene expression and regulation.
合成法
6-ATP is prepared through a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. In the case of 6-ATP, the aldehyde or ketone is 3-trifluoromethylphenylaldehyde, and the active methylene compound is malononitrile. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is typically carried out at a temperature of about 100-120°C. The reaction produces 6-ATP as a white solid, which can then be purified by recrystallization.
科学的研究の応用
6-ATP is widely used in scientific research, particularly in the synthesis of other organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a building block in the synthesis of peptide and peptidomimetics. In addition, 6-ATP has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in the synthesis of various compounds.
特性
IUPAC Name |
6-amino-3-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-2-7(6-8)9-4-5-10(17)18-11(9)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTPNGRMPNWFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














